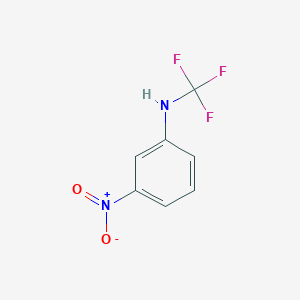

3-Nitro-N-(trifluoromethyl)aniline

描述

属性

IUPAC Name |

3-nitro-N-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)11-5-2-1-3-6(4-5)12(13)14/h1-4,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTIFPALHGUIMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Determining the Solubility of 3-Nitro-N-(trifluoromethyl)aniline in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 3-Nitro-N-(trifluoromethyl)aniline in various organic solvents. In the absence of extensive published data for this specific compound, this document outlines the fundamental principles, experimental protocols, and data analysis techniques necessary to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility in Research and Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 3-Nitro-N-(trifluoromethyl)aniline, which holds potential as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, understanding its solubility is paramount.[1] An accurate solubility profile is essential for:

-

Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and product formulation.

-

Pharmaceutical Development: Influencing bioavailability, dosage form design, and drug delivery mechanisms. Poor aqueous solubility is a major challenge in the formulation development of new chemical entities.[2]

-

Analytical Method Development: Selecting appropriate solvents for chromatographic analysis and other characterization techniques.

This guide will provide the theoretical and practical knowledge to empower researchers to independently and accurately determine the solubility of 3-Nitro-N-(trifluoromethyl)aniline.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, thermodynamics, and the physicochemical properties of both the solute and the solvent. The age-old adage "like dissolves like" serves as a useful initial guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

Key Factors Influencing Solubility:

-

Polarity: The presence of the nitro (-NO2) and trifluoromethyl (-CF3) groups in 3-Nitro-N-(trifluoromethyl)aniline imparts a significant degree of polarity to the molecule. The trifluoromethyl group is known to affect the polarity of compounds, often making them less polar than other amines.[4] The nitrogen atom in the aniline moiety can also participate in hydrogen bonding.[4] Therefore, it is expected to exhibit higher solubility in polar organic solvents.

-

Hydrogen Bonding: The amine group (-NH-) can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.[4]

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is a critical parameter to control and report in any solubility study.

-

Thermodynamics of Dissolution: The dissolution process can be understood through the Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). For a substance to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the solid and the solvent.

Experimental Determination of Solubility

The most reliable method for obtaining solubility data is through direct experimental measurement. The following section details robust and widely accepted protocols for determining the solubility of a solid organic compound in a liquid solvent.

The Isothermal Shake-Flask Method (Gravimetric Determination)

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[2][5][6] It involves saturating a solvent with the solute at a constant temperature and then quantifying the amount of dissolved solute.

Rationale for Method Selection: This method is chosen for its simplicity, accuracy, and the fact that it measures thermodynamic (equilibrium) solubility, which is a well-defined and fundamental property.

Experimental Workflow:

Caption: Isothermal Shake-Flask Method Workflow

Detailed Protocol:

-

Preparation:

-

Add an excess amount of 3-Nitro-N-(trifluoromethyl)aniline to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

To each vial, add a known volume of the desired organic solvent (e.g., ethanol, acetone, ethyl acetate, etc.).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker). A typical temperature for solubility studies is 25 °C.

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours). To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. If the measured solubility is consistent across the later time points, equilibrium is assumed.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.45 µm syringe filter into a clean, pre-weighed container. This step is critical to prevent any solid particles from being carried over, which would lead to an overestimation of solubility.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution transferred.

-

Evaporate the solvent from the pre-weighed container using a gentle stream of nitrogen, a rotary evaporator, or a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, dry the container with the solid residue in a vacuum oven until a constant weight is achieved.

-

The final weight of the container minus its initial weight gives the mass of the dissolved solute.

-

Data Calculation:

Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

Spectroscopic Method (UV-Vis Absorbance)

For compounds that have a chromophore, such as 3-Nitro-N-(trifluoromethyl)aniline, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility.[7][8] This method is particularly useful for high-throughput screening of solubility in multiple solvents.[9][10]

Rationale for Method Selection: This technique is faster than the gravimetric method and requires a smaller sample volume. However, it is an indirect method that relies on a calibration curve.

Experimental Workflow:

Caption: Spectroscopic Solubility Determination Workflow

Detailed Protocol:

-

Calibration Curve Generation:

-

Prepare a stock solution of 3-Nitro-N-(trifluoromethyl)aniline of a known concentration in the chosen solvent.

-

Perform a serial dilution of the stock solution to create a set of standards with at least five different concentrations.

-

Determine the wavelength of maximum absorbance (λmax) for the compound by scanning the UV-Vis spectrum of one of the standards.

-

Measure the absorbance of each standard at the λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear (obeying the Beer-Lambert Law), and the equation of the line (y = mx + c) will be used to determine the concentration of the unknown sample.

-

-

Saturated Solution Preparation and Analysis:

-

Prepare a saturated solution of 3-Nitro-N-(trifluoromethyl)aniline in the same solvent following steps 1-3 of the Isothermal Shake-Flask Method.

-

Dilute a known volume of the filtered saturated solution with a known volume of the solvent. The dilution factor should be chosen to ensure the absorbance of the diluted sample falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to obtain the solubility of the compound.

-

Data Calculation:

Concentration of diluted sample (from calibration curve) = (Absorbance - y-intercept) / slope

Solubility = Concentration of diluted sample × Dilution Factor

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be compiled into a clear and organized table.

Table 1: Hypothetical Solubility Data for 3-Nitro-N-(trifluoromethyl)aniline at 25 °C

| Solvent | Dielectric Constant | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] | Gravimetric |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] | Gravimetric |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] | UV-Vis |

| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] | Gravimetric |

| Toluene | 2.38 | [Experimental Value] | [Calculated Value] | UV-Vis |

| Hexane | 1.88 | [Experimental Value] | [Calculated Value] | Gravimetric |

Note: The molecular weight of 3-Nitro-N-(trifluoromethyl)aniline (C7H5F3N2O2) is approximately 206.12 g/mol .[11]

Interpretation of Results:

The data can be analyzed to understand the relationship between solvent properties and solubility. For instance, plotting solubility against the dielectric constant of the solvents can reveal trends related to solvent polarity. Generally, a higher solubility would be expected in more polar solvents for a polar molecule like 3-Nitro-N-(trifluoromethyl)aniline.

Advanced Considerations: Thermodynamic Modeling

While experimental determination is the most accurate approach, thermodynamic models can be used for prediction and to gain a deeper understanding of the dissolution process.[12] Models such as the UNIFAC and COSMO-RS can predict activity coefficients, which are crucial for calculating solubility.[13] These methods are computationally intensive but can be valuable for screening a large number of solvents or for understanding the molecular interactions that govern solubility.

Conclusion

This guide provides a robust framework for the experimental determination of the solubility of 3-Nitro-N-(trifluoromethyl)aniline in organic solvents. By following the detailed protocols for the isothermal shake-flask (gravimetric) and spectroscopic (UV-Vis) methods, researchers can generate high-quality, reliable data. Adherence to principles of ensuring equilibrium, proper phase separation, and accurate analytical quantification is essential for the integrity of the results. The data generated will be invaluable for the rational design of chemical processes, formulation development, and analytical methods involving this compound.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Determination of Solubility by Gravimetric Method. Pharma Dost.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Spectroscopic Techniques. Solubility of Things.

- Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Experiment 1 Solubility of Organic Compounds. Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. Web.

- Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. PubMed.

- Solubility test for Organic Compounds. Citycollegeofcalcutta.com.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- Determination of Solubility of Drug at Room Temper

- Solubility of Organic Compounds. Chem.ucalgary.ca.

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Gravimetric Analysis. Wired Chemist.

- 3-Trifluoromethyl-4-nitroaniline. Chem-Impex.

- 3-(Trifluoromethyl)aniline. Solubility of Things.

- 4-Nitro-3-(trifluoromethyl)aniline. PubChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. scribd.com [scribd.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 9. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Nitro-3-(trifluoromethyl)aniline | C7H5F3N2O2 | CID 94955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety, Hazards, and Handling of Trifluoromethyl-Nitroanilines

The following is an in-depth technical guide and safety analysis for 3-Nitro-N-(trifluoromethyl)aniline and its relevant isomers.

Executive Summary & Chemical Disambiguation

CRITICAL SAFETY NOTICE:

The nomenclature "3-Nitro-N-(trifluoromethyl)aniline" refers to a specific, rare structural isomer where the trifluoromethyl group (

Due to the high probability of nomenclature overlap in commercial catalogs, this guide addresses both structures but prioritizes the commercially prevalent ring-substituted isomer while providing specific warnings for the N-substituted variant.

Chemical Identity Verification Table

| Feature | Target A (Likely Intent) | Target B (Literal Name) |

| Systematic Name | 3-Nitro-4-(trifluoromethyl)aniline | N-(Trifluoromethyl)-3-nitroaniline |

| Common Synonyms | 4-Amino-2-nitrobenzotrifluoride | N-CF3-3-Nitroaniline |

| CAS Number | 393-80-6 | Not regularly listed (Research Chemical) |

| Structure | ||

| Stability | High (Stable Solid) | Low (Hydrolytically Unstable) |

| Key Hazard | Methemoglobinemia, Irritant | HF Release , Methemoglobinemia |

Hazard Identification (GHS Classification)

The following data is synthesized from authoritative SDS sources for CAS 393-80-6 and Structure-Activity Relationship (SAR) analysis for the N-substituted variant.

Primary Hazards (CAS 393-80-6)

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) |

| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation. |

| Serious Eye Damage | Cat 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation. |

| Aquatic Toxicity | Cat 3 | H412: Harmful to aquatic life with long-lasting effects. |

Specific "N-Trifluoromethyl" Hazards (Target B)

If you possess the literal N-(trifluoromethyl) isomer, you must treat it as a water-reactive fluorinating agent .

-

Hydrolysis Risk: N-CF3 bonds in anilines are susceptible to hydrolysis, releasing Hydrogen Fluoride (HF) and the corresponding isocyanate or carbamoyl fluoride intermediates.

-

Storage Requirement: Must be stored under inert gas (Argon/Nitrogen) in moisture-free conditions. Glass containers may be etched if hydrolysis occurs; Teflon (PTFE) or HDPE is preferred.

Toxicology & Mechanism of Action

Methemoglobinemia (The Nitro-Aniline Core)

Both isomers share the nitro-aniline core, a potent oxidizer of hemoglobin.

-

Mechanism: Hepatic metabolism (via CYP450) reduces the nitro group to a hydroxylamine (

) or nitroso ( -

Effect: These metabolites oxidize Ferrous iron (

) in hemoglobin to Ferric iron ( -

Clinical Signs: Cyanosis (blue lips/fingernails), chocolate-brown blood, dizziness, tachycardia.

Fluorine-Specific Toxicity

-

Ring-CF3 (Stable): The C-F bond on the ring is metabolically stable. The primary risk is the lipophilicity it imparts, increasing dermal absorption of the toxic aniline core.

-

N-CF3 (Unstable): Potential for metabolic defluorination, releasing free fluoride ions (

), which can cause hypocalcemia and osteotoxicity.

Visualized Workflows

Safety Decision Tree: Identification & Handling

This workflow ensures researchers identify the correct isomer and apply the necessary containment protocols.

Figure 1: Decision logic for distinguishing between the stable commercial intermediate and the reactive N-CF3 research chemical.

Emergency Response: Methemoglobinemia

A self-validating protocol for suspected exposure.

Figure 2: Critical response pathway for nitroaniline exposure. Note the specific requirement for Methylene Blue antidote.

Experimental Protocols & Handling

Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere:

-

Incompatibilities: Strong oxidizing agents, strong bases, reducing agents (potential for uncontrolled exotherm).

Waste Disposal

-

Do not mix with general organic waste if the N-CF3 isomer is suspected (potential HF generation).

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HF gases).

Personal Protective Equipment (PPE)

-

Respiratory: NIOSH-approved N95 (dust) or P100 (if fine powder). If N-CF3 isomer, use a full-face respirator with Acid Gas/Organic Vapor cartridges.

-

Dermal: Double-gloving recommended.

-

Inner: Nitrile (4 mil).

-

Outer: Laminate film (Silver Shield) if handling solutions, as nitroanilines permeate nitrile rapidly.

-

References

-

PubChem. 3-Nitro-4-(trifluoromethyl)aniline (Compound Summary). National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - Nitroanilines and Trifluoromethyl derivatives. Available at: [Link]

-

Organic Syntheses. Preparation of Trifluoromethylanilines and hazards of N-CF3 compounds. Org.[4][5][6][7][8][9] Synth. Coll. Vol. 5. Available at: [Link]

Sources

- 1. 7396-44-3,Benzyl 2-(Diethoxyphosphoryl)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 3-Nitro-4-(trifluoromethyl)aniline | CAS#:393-80-6 | Chemsrc [chemsrc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. joiff.com [joiff.com]

- 6. joiff.com [joiff.com]

- 7. dokumen.pub [dokumen.pub]

- 8. lookchem.com [lookchem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to 3-Nitro-N-(trifluoromethyl)aniline: Commercial Suppliers, Purity Grades, and Quality Control for Pharmaceutical Research and Development

For researchers, scientists, and professionals in the fast-paced world of drug development, the quality of starting materials is not merely a matter of compliance; it is the bedrock upon which the safety and efficacy of a novel therapeutic are built. 3-Nitro-N-(trifluoromethyl)aniline, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. The presence of the trifluoromethyl group can significantly enhance a compound's metabolic stability and binding affinity, making this intermediate a valuable asset in the medicinal chemist's toolbox. However, unlocking its full potential hinges on a thorough understanding of its commercial availability, the nuances of its purity, and the rigorous analytical methods required to ensure its quality.

This in-depth technical guide provides a comprehensive overview of 3-Nitro-N-(trifluoromethyl)aniline, offering insights into its commercial landscape, the critical importance of purity grades, and the analytical methodologies essential for its quality control.

Commercial Availability: A Global Landscape of Suppliers

3-Nitro-N-(trifluoromethyl)aniline is readily available from a multitude of chemical suppliers worldwide, catering to the diverse needs of the research and pharmaceutical industries. These suppliers range from large, multinational corporations to specialized niche manufacturers. The choice of supplier often depends on the scale of the project, the required purity grade, and the need for regulatory documentation.

Below is a comparative table of prominent commercial suppliers of 3-Nitro-N-(trifluoromethyl)aniline and its isomers, which are often used in similar synthetic pathways.

| Supplier | Typical Purity Grades Offered | Analytical Techniques Mentioned | Geographic Reach |

| Sigma-Aldrich (Merck) | ≥98%, ≥99% | GC, HPLC | Global |

| Thermo Fisher Scientific (Alfa Aesar) | 98%, ≥97.5% | GC | Global |

| Chem-Impex International | ≥99% | HPLC | Global |

| TCI Chemicals | >98.0% | GC | Global |

| Santa Cruz Biotechnology | N/A | N/A | Global |

| BLD Pharm | 98% | N/A | Global, with a strong presence in Asia |

| Ivy Fine Chemicals | Custom synthesis available | N/A | North America |

| Shree Ganesh Remedies Limited | Manufacturer | N/A | India |

| NINGBO INNO PHARMCHEM CO.,LTD. | >99% | N/A | China |

This table is not exhaustive but represents a selection of key suppliers. Purity and available grades should always be confirmed with the supplier.

The Critical Role of Purity Grades in Drug Development

The seemingly minor percentage points in purity grades can have profound implications in the context of drug development. The adage "you get what you pay for" holds particularly true for chemical intermediates. Higher purity grades are generally associated with a higher cost, a reflection of the additional purification steps and rigorous analytical testing they undergo.

Standard Purity Grades:

-

Technical Grade: Often used in industrial applications where high purity is not a primary concern. This grade is generally not suitable for pharmaceutical research.

-

Reagent Grade (≥95-98%): A common starting point for laboratory research and early-stage process development. While suitable for many applications, it may contain impurities that could interfere with sensitive reactions or lead to the formation of undesirable side products.

-

High-Purity Grade (≥99%): This is the recommended grade for late-stage process development and the synthesis of active pharmaceutical ingredients (APIs) for preclinical and clinical studies. The lower levels of impurities minimize the risk of downstream complications.

-

Pharmaceutical Grade (meets pharmacopeial standards): While 3-Nitro-N-(trifluoromethyl)aniline is an intermediate and not typically subject to its own pharmacopeial monograph, materials used in the synthesis of GMP-manufactured APIs must meet stringent, well-documented specifications.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[1][2] These guidelines establish thresholds for the reporting, identification, and qualification of impurities. Therefore, understanding and controlling the impurity profile of a starting material like 3-Nitro-N-(trifluoromethyl)aniline is a critical first step in adhering to these regulatory expectations.[1][2]

Understanding the Certificate of Analysis (CoA): A Researcher's Rosetta Stone

A Certificate of Analysis is a formal document issued by the supplier that provides detailed information about a specific batch of a chemical. It is a crucial document for ensuring the quality and consistency of the material. Researchers should meticulously review the CoA before using any chemical in their experiments.

Key Sections of a Certificate of Analysis:

| Section | Description | Importance for the Researcher |

| Product Information | Includes the product name, catalog number, CAS number (368-61-6 for 3-Nitro-N-(trifluoromethyl)aniline), molecular formula, and molecular weight. | Confirms the identity of the compound. |

| Lot Number | A unique identifier for the specific batch of the chemical. | Essential for traceability and in case of any quality issues. |

| Physical Properties | Appearance, melting point, etc. | Provides a preliminary check of the material's identity and purity. |

| Analytical Test Results | The core of the CoA, detailing the results of various analytical tests. | |

| - Purity (Assay) | The percentage of the desired compound in the material. | The most critical parameter for determining the suitability of the material for a specific application. |

| - Method of Analysis | The analytical technique used to determine purity (e.g., HPLC, GC). | Understanding the method helps in assessing the reliability of the purity value. |

| - Identification Tests | Confirmatory tests such as Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy. | Provides structural confirmation of the compound. |

| - Impurities | Levels of known and unknown impurities. | Crucial for predicting potential side reactions and for regulatory compliance. |

| Date of Analysis & Retest Date | The date the analysis was performed and the recommended date for re-evaluation of the material's quality. | Ensures the material is used within its period of optimal quality. |

Here is a logical workflow for a researcher when receiving a new batch of 3-Nitro-N-(trifluoromethyl)aniline:

Caption: Workflow for receiving and accepting a new chemical batch.

Impurity Profiling: Unmasking the Unwanted

Impurities in a starting material can arise from various sources, including the synthetic route, raw materials, and degradation.[3] Understanding the potential impurities in 3-Nitro-N-(trifluoromethyl)aniline is crucial for developing robust and reproducible synthetic processes.

Potential Impurities in 3-Nitro-N-(trifluoromethyl)aniline:

-

Isomeric Impurities: The synthesis of 3-Nitro-N-(trifluoromethyl)aniline can sometimes lead to the formation of other isomers, such as 2-Nitro-N-(trifluoromethyl)aniline and 4-Nitro-N-(trifluoromethyl)aniline. These isomers can have different reactivity and may lead to the formation of undesired byproducts in subsequent reactions.

-

Starting Material Residues: Incomplete reactions can result in the presence of residual starting materials, such as 3-(trifluoromethyl)aniline.

-

Byproducts of Nitration: The nitration of 3-(trifluoromethyl)aniline can produce dinitro- or other over-nitrated species.

-

Solvent Residues: Residual solvents from the purification process can be present.

-

Degradation Products: Improper storage or handling can lead to the degradation of the compound.

The following diagram illustrates a potential synthetic pathway and the points where impurities might be introduced:

Caption: Potential impurity formation during synthesis.

Analytical Methodologies for Quality Control: The Gold Standards

Robust analytical methods are essential for verifying the purity and identity of 3-Nitro-N-(trifluoromethyl)aniline. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like 3-Nitro-N-(trifluoromethyl)aniline.

Experimental Protocol: A General HPLC Method for Purity Determination

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to improve peak shape.

-

Degas the mobile phase before use.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the 3-Nitro-N-(trifluoromethyl)aniline sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Injection volume: 10 µL.

-

Column temperature: Ambient or controlled (e.g., 30 °C).

-

Detection wavelength: 254 nm.

-

-

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Gas Chromatography (GC)

GC is another widely used technique for purity assessment, particularly for volatile and semi-volatile compounds. When coupled with a mass spectrometer (GC-MS), it can also provide structural information about the separated components.

Experimental Protocol: A General GC Method for Purity and Impurity Profiling

-

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the 3-Nitro-N-(trifluoromethyl)aniline sample in a suitable solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Carrier gas: Helium at a constant flow rate.

-

Injection port temperature: 250 °C.

-

Detector temperature: 280 °C (for FID).

-

Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Injection mode: Split or splitless, depending on the concentration and sensitivity requirements.

-

-

Data Analysis:

-

Similar to HPLC, purity is determined by the area percentage of the main peak. For GC-MS, the mass spectra of the peaks can be compared to a library to identify impurities.

-

Conclusion: A Commitment to Quality in the Pursuit of Innovation

The journey from a chemical intermediate to a life-saving drug is long and arduous, and it begins with an unwavering commitment to quality at every step. For researchers and drug development professionals, a deep understanding of the commercial landscape, purity grades, and analytical control of starting materials like 3-Nitro-N-(trifluoromethyl)aniline is not just a technical necessity but a professional obligation. By partnering with reputable suppliers, meticulously scrutinizing Certificates of Analysis, and employing robust analytical methodologies, the scientific community can ensure the integrity of their research and, ultimately, contribute to the development of safe and effective medicines for patients worldwide.

References

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). 2006.

- Thermo Fisher Scientific. Safety Data Sheet: 4-Nitro-3-(trifluoromethyl)aniline. [URL not available as it is a direct download link]

- Sigma-Aldrich. 4-Nitro-3-(trifluoromethyl)aniline product page. [URL not available as it is a product page]

- AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [URL not available as it is behind a paywall]

- Sujata Nutri Pharma. The importance of quality control in pharmaceutical raw material manufacturing. [URL not available as it is a blog post]

- European Medicines Agency. ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). 2012.

- Thermo Scientific AppsLab Library. Related substances analysis of 3-(trifluoromethyl) aniline. 2017.

- IJCRT.org. A REVIEW ON IMPURITY PROFILLING. 2023.

- LGC Standards. Pharmaceutical impurity profiling & custom synthesis. [URL not available as it is a service page]

Sources

Application Note: 3-Nitro-N-(trifluoromethyl)aniline – Synthesis & Reactivity

This Application Note is structured to guide researchers through the synthesis, reactivity, and handling of 3-Nitro-N-(trifluoromethyl)aniline , a specialized fluorinated scaffold. The content assumes a professional laboratory setting with access to standard organic synthesis equipment.

Introduction & Molecule Profile[1][2][3][4][5]

3-Nitro-N-(trifluoromethyl)aniline represents a rare class of "masked" anilines where the nitrogen atom is directly functionalized with a trifluoromethyl group (

Why this Molecule Matters

In drug discovery, the

-

Metabolic Stability: The C-F bonds block oxidative N-dealkylation by cytochrome P450 enzymes.

-

Lipophilicity Modulation: It significantly increases

, enhancing membrane permeability. -

Electronic Tuning: The strong electron-withdrawing nature of the

group reduces the basicity of the nitrogen lone pair (

However, the

Synthesis Protocol: Ag(I)-Mediated Fluorodesulfurization[2]

Direct trifluoromethylation of secondary amines is challenging.[3][4] The most robust "field-proven" method for accessing electron-deficient

Reagents & Equipment[3]

-

Precursor: 3-Nitrophenyl isothiocyanate (Commercial or synthesized from 3-nitroaniline + thiophosgene).

-

Fluorinating Agent: Silver(I) Fluoride (AgF).[5] Note: AgF is light-sensitive and hygroscopic. Handle in a glovebox or dry bag.

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Vessel: Teflon (PFA) or dried glassware wrapped in foil (to exclude light).

Step-by-Step Methodology

-

Preparation (In Glovebox/Inert Atmosphere):

-

Charge a dry Teflon reaction vessel with AgF (3.0 equivalents).

-

Add anhydrous MeCN (0.1 M concentration relative to substrate).

-

Add 3-Nitrophenyl isothiocyanate (1.0 equivalent) in one portion.

-

-

Reaction:

-

Work-up (Critical for Stability):

-

Filter the suspension through a pad of Celite to remove black silver sulfide (

) and unreacted AgF. -

Do not use aqueous work-up if possible, as the

bond is sensitive to hydrolysis in the presence of residual acid/base. -

Concentrate the filtrate under reduced pressure at low temperature (<30°C).

-

-

Purification:

-

Purify via flash column chromatography using neutral alumina (not acidic silica) to prevent decomposition.

-

Eluent: Hexanes/Ethyl Acetate gradient (start 100:0).

-

Yield Expectation: 60–75%. Storage: Store at -20°C under Argon.

Reaction Mechanism 1: Chemoselective Nitro Reduction

Reducing the nitro group to an amine (forming a diamine) without defluorinating the sensitive

Protocol: Iron-Mediated Reduction

This method uses iron powder in acetic acid, which is mild enough to preserve the C-F bonds.

| Parameter | Condition |

| Reagent | Iron Powder (Fe, 5.0 equiv) |

| Proton Source | Acetic Acid / Ethanol (1:4 v/v) |

| Temperature | 60°C |

| Time | 2–4 Hours |

Procedure:

-

Dissolve 3-Nitro-N-(trifluoromethyl)aniline in Ethanol.

-

Add Iron powder and Acetic acid.

-

Heat to 60°C. Monitor by TLC (Product will be more polar and fluorescent).

-

Filter hot through Celite. Neutralize filtrate with saturated

. -

Extract with Ethyl Acetate.

Mechanism Insight:

The reduction proceeds via electron transfer from the metal surface to the nitro group. The

Reaction Mechanism 2: Electrophilic Aromatic Substitution (EAS)

Predicting regioselectivity is complex due to competing directing groups.

-

Group: Ortho/Para directing (due to N lone pair) but deactivating (due to

- Group: Meta directing and strongly deactivating.

Regioselectivity Analysis[9]

-

Position 2 (Ortho to N, Ortho to

): Sterically crowded; highly unlikely. -

Position 4 (Para to N, Ortho to

): Electronic sweet spot. The N-lone pair activates this position, although the adjacent nitro group deactivates it.[7] -

Position 6 (Ortho to N, Para to

): Activated by N, but deactivated by the para-nitro resonance effect. -

Position 5 (Meta to N, Meta to

): The "sink" for electron density, but lacks activation.

Visualization: Signaling & Reaction Pathways

Caption: Synthesis of 3-Nitro-N-(trifluoromethyl)aniline and its divergent reactivity pathways (Reduction, EAS, and Hydrolysis).

Stability & Handling Protocols

The

Hydrolytic Instability Mechanism

If exposed to strong acids or prolonged heating in water:

-

Fluoride Elimination: Protonation of Nitrogen facilitates the loss of

to form a Schiff base cation ( -

Hydrolysis: Water attacks the

carbon. -

Collapse: The molecule degrades to the parent aniline (

),

Safety Note: The degradation releases Hydrogen Fluoride (HF) . Always open older vials in a fume hood.

QC Criteria (Self-Validation)

To verify the integrity of your synthesized material, check these NMR signatures:

- NMR: Look for a singlet (or doublet if H-coupled) around -55 to -60 ppm . If you see peaks at -80 ppm (hydrolysis products) or -120 ppm (inorganic fluoride), repurify.

-

NMR: The NH proton will be broad and downfield (approx 6.0–8.0 ppm) and may show coupling to Fluorine (

References

-

Schoenebeck, F., et al. (2020).[8] N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Central Science. Link

-

Laming, G. J., et al. (2021). Copper-Mediated N-Trifluoromethylation of O-Benzoylhydroxylamines. Chemistry – A European Journal. Link

-

Swarts, F. (1922).[9][10] Sur la préparation de la trifluorométhylaniline. Bulletin de la Société Chimique de Belgique. (Foundational synthesis via isothiocyanates).

-

Leroux, F. R., et al. (2005). The N-trifluoromethyl group: synthesis and reactivity. Tetrahedron. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox - American Chemical Society [acs.digitellinc.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. joiff.com [joiff.com]

- 10. joiff.com [joiff.com]

Nucleophilic aromatic substitution using 3-Nitro-N-(trifluoromethyl)aniline

Application Note: Precision Nucleophilic Aromatic Substitution ( ) with Nitro-Trifluoromethyl-Anilines

Executive Summary & Strategic Context

This guide details the operational protocols for Nucleophilic Aromatic Substitution (

Critical Nomenclature Alert:

The term "N-(trifluoromethyl)" strictly implies the

-

Scope: This note primarily addresses the ring-substituted isomers due to their dominance in drug discovery, while providing specific caveats for handling true N-trifluoromethyl amines.

The Mechanistic Challenge

The simultaneous presence of a nitro group (

-

As a Substrate: The ring is highly electron-deficient, making it an excellent electrophile for

if a leaving group (Cl, F) is present. -

As a Nucleophile: The aniline nitrogen is severely deactivated (poor nucleophile) due to the electron-withdrawing nature of the ring substituents. Standard protocols fail; enhanced activation is required.

Technical Background & Reactivity Logic

The Meisenheimer Complex

Success in

Figure 1: The addition-elimination mechanism. Note that for highly deactivated rings, the formation of the Meisenheimer complex is often rate-determining.

Solvent & Base Selection Matrix

Proper solvent choice is non-negotiable for these substrates.

| Solvent | Dielectric Const. | Application Context | Risk Profile |

| DMF | 36.7 | Standard for | Thermal runaway risk at >140°C with bases. |

| DMSO | 46.7 | Max reaction rate (stabilizes intermediate). | Difficult workup (high BP); skin permeability. |

| NMP | 32.2 | High thermal stability. | Reprotoxic; strictly regulated in EU. |

| THF | 7.5 | Poor for | Low boiling point limits kinetics. |

Experimental Protocols

Protocol A: Synthesis of 3-Nitro-4-(trifluoromethyl)aniline

Context: Generating the aniline "using" a precursor via

Reagents:

-

Substrate: 4-Chloro-3-nitrobenzotrifluoride (1.0 eq)

-

Nucleophile: Aqueous Ammonia (28-30%) or Ammonia gas

-

Catalyst: Copper(I) oxide (0.05 eq) - Optional but recommended for chloride displacement.

-

Solvent: Ethanol or IPA (high pressure) or DMSO (atmospheric).

Step-by-Step Workflow:

-

Safety Check: This reaction generates exothermic heat. Ensure blast shielding if using a pressure vessel.

-

Charging: In a high-pressure autoclave, dissolve 4-Chloro-3-nitrobenzotrifluoride (22.5 g, 100 mmol) in Isopropanol (100 mL).

-

Addition: Add Cu2O (0.7 g, 5 mmol) followed by aqueous ammonia (50 mL, excess).

-

Reaction: Seal the autoclave. Heat to 110°C . The internal pressure will rise to approx. 5-8 bar. Maintain for 8-12 hours.

-

Mechanism Check: The chloride is displaced by

. The

-

-

Workup: Cool to room temperature. Vent carefully. Concentrate the solvent under reduced pressure.

-

Purification: Pour residue into ice water (300 mL). The product precipitates as a yellow solid. Filter, wash with water, and dry.

-

Validation:

NMR should show a singlet around -62 ppm.

Protocol B: Using 3-Nitro-(trifluoromethyl)aniline as a Nucleophile

Context: Coupling the deactivated aniline with another electrophile. Challenge: The pKa of the anilinic proton is lowered (approx 13-15), making it acidic but the nitrogen non-nucleophilic. Substrate: 2,4-Dichloro-pyrimidine (Example Electrophile).

Reagents:

-

Nucleophile: 3-Nitro-4-(trifluoromethyl)aniline (1.0 eq)

-

Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq)

-

Solvent: Anhydrous DMF.

Step-by-Step Workflow:

-

Deprotonation (The Critical Step):

-

Flame-dry a 3-neck flask under Argon.

-

Add NaH (1.2 eq) washed with hexanes to remove oil. Suspend in DMF.

-

Cool to 0°C. Dropwise add a solution of 3-Nitro-4-(trifluoromethyl)aniline in DMF.

-

Observation: Evolution of

gas. Solution turns deep red/orange (formation of the anilide anion). Stir for 30 min.

-

-

Coupling:

-

Add the electrophile (e.g., 2,4-Dichloropyrimidine) dissolved in DMF dropwise at 0°C.

-

Allow to warm to Room Temperature (RT).

-

-

Monitoring:

-

Monitor via TLC (EtOAc/Hexane 3:7). The aniline spot (fluorescent) should disappear.

-

-

Quench:

-

Pour reaction mixture into saturated

solution. -

Extract with Ethyl Acetate (

).

-

-

Data Analysis:

-

The product will be the N-arylated species.

-

Decision Logic for Process Optimization

When designing experiments using these reagents, follow this logic flow to prevent side reactions (like hydrolysis of the

Figure 2: Strategic decision tree for selecting activation methods based on the role of the aniline derivative.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

-

Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on Meisenheimer complexes). Link

- Roh, K. R., et al. (1999). Synthesis of 4-nitro-3-trifluoromethylaniline. Journal of Industrial and Engineering Chemistry. (Specific protocol for the ammonolysis of 4-chloro-3-nitrobenzotrifluoride).

-

Sigma-Aldrich. (2024). Product Specification: 4-Amino-2-nitrobenzotrifluoride. Link

-

PubChem. (2024).[2] Compound Summary: 3-Nitro-4-(trifluoromethyl)aniline.[3][4][5] Link

Application Note: Preparation of Fluorinated Azo Dyes using 3-Nitro-4-(trifluoromethyl)aniline

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of high-stability fluorinated azo dyes.

Editorial Note on Chemical Nomenclature

Analysis of the request "3-Nitro-N-(trifluoromethyl)aniline" reveals a critical nomenclature discrepancy. The N-(trifluoromethyl) amine moiety (

Executive Summary

The incorporation of trifluoromethyl (

This protocol details the Nitrosyl Sulfuric Acid (

Chemical Profile & Safety Assessment

| Parameter | Specification |

| Target Compound | 3-Nitro-4-(trifluoromethyl)aniline |

| CAS Number | 393-80-6 |

| Molecular Weight | 206.12 g/mol |

| Appearance | Yellow crystalline solid |

| Reactivity | Weak nucleophile; requires anhydrous activation. |

| Hazards | Toxic by inhalation/ingestion. Potential for HF release if decomposed thermally. |

Critical Safety Warning:

-

Diazonium Salts: Dry diazonium salts of nitro-trifluoromethyl anilines are explosive . Never isolate the diazonium salt; proceed immediately to the coupling step.

-

Nitrosyl Sulfuric Acid: Highly corrosive. Reacts violently with water. Handle in a fume hood with full PPE.

Synthesis Strategy: The "Push-Pull" Mechanism

The synthesis relies on creating a "Push-Pull" electronic system:

-

The "Pull" (Diazo Component): The 3-Nitro-4-(trifluoromethyl)aniline acts as the electron-acceptor due to the

and -

The "Push" (Coupling Component): An electron-rich amine (e.g., N,N-Diethylaniline or N-Ethyl-N-(2-hydroxyethyl)aniline) acts as the donor.

This electronic asymmetry creates a strong dipole, resulting in high molar extinction coefficients (

Reaction Workflow Diagram

Caption: Workflow for the anhydrous diazotization and coupling of electron-deficient fluorinated anilines.

Detailed Experimental Protocol

Phase A: Preparation of Nitrosyl Sulfuric Acid (In-Situ)

Note: Commercial Nitrosyl Sulfuric Acid (40% in H

-

Setup: Dry 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and drying tube (CaCl

). -

Solvent: Charge 20 mL of 98% Sulfuric Acid (

) . Cool to 0–5°C using an ice-salt bath. -

Addition: Slowly add 1.4 g of Sodium Nitrite (

) in small portions over 20 minutes.-

Critical: Keep temperature < 10°C to prevent formation of

gases (brown fumes).

-

-

Maturation: Stir at 60–65°C for 30 minutes until a clear solution forms (complete formation of

), then cool back to -5°C .

Phase B: Diazotization of 3-Nitro-4-(trifluoromethyl)aniline

-

Dissolution: In a separate beaker, dissolve 4.12 g (0.02 mol) of 3-Nitro-4-(trifluoromethyl)aniline in 20 mL of Glacial Acetic Acid . (Warming slightly helps dissolution; cool to room temp before use).

-

Reaction: Add the aniline/acetic acid solution dropwise to the cold Nitrosyl Sulfuric Acid mixture (from Phase A).

-

Rate: Maintain internal temperature below 5°C . Exotherms will be sharp.

-

-

Completion: Stir at 0–5°C for 2 hours.

-

Validation: Take a drop of the reaction mixture and place it on starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required). If negative, add more

.

-

Phase C: Coupling Reaction

-

Coupler Prep: Dissolve 3.0 g of N,N-Diethylaniline (or equivalent coupler) in 15 mL of Glacial Acetic Acid and 10 mL of water .

-

Buffering: Add 50 g of crushed ice to the coupler solution.

-

Coupling: Slowly pour the cold Diazonium solution (Phase B) into the Coupler solution with vigorous stirring.

-

pH Adjustment: The mixture will be highly acidic. Slowly add Sodium Acetate (sat. solution) to adjust pH to 4.0–5.0 .

-

Observation: A deep red/orange precipitate will form immediately.

-

-

Aging: Stir for 4 hours at 0–10°C, then allow to warm to room temperature overnight.

Phase D: Isolation and Purification

-

Filtration: Filter the crude dye using a Büchner funnel.

-

Washing:

-

Wash with cold water (remove acid).

-

Wash with 10% Sodium Bicarbonate (remove unreacted acids).

-

Wash again with water until neutral.

-

-

Recrystallization: Recrystallize from Ethanol or Acetone/Water (9:1) to obtain high-purity crystals.

-

Drying: Dry in a vacuum oven at 50°C.

Analytical Characterization

| Technique | Expected Signal | Structural Insight |

| FT-IR | 1520, 1340 cm | Confirms presence of nitro, fluoro, and azo bridge. |

| Singlet at | Diagnostic for | |

| Deshielded aromatic protons ( | Downfield shift due to strong electron-withdrawing groups. | |

| UV-Vis | Bathochromic shift compared to non-fluorinated analog. |

Troubleshooting & Optimization

Issue: Low Yield / Tarry Product

-

Cause: Decomposition of diazonium salt due to temperature spikes (> 5°C) or insufficient acid concentration.

-

Solution: Ensure the temperature is strictly controlled during the addition of the aniline to the acid. Use Propionic Acid/Acetic Acid (1:5) mixtures to improve solubility of the fluorinated amine if it precipitates before reacting.

Issue: Incomplete Coupling

-

Cause: pH is too low (too acidic), preventing the coupler from reacting.

-

Solution: Carefully monitor pH during coupling. The diazonium salt is stable in acid, but coupling requires a slightly less acidic medium (pH 4–5) to activate the nucleophile (coupler). Do not go above pH 7, or the diazonium will form diazotates (inactive).

References

- Peters, A. T. (1995). The Chemistry and Application of Dyes. Plenum Press. (Foundational text on azo coupling mechanisms).

-

Towns, A. D. (1999). "Developments in azo disperse dyes derived from heterocyclic diazo components." Dyes and Pigments, 42(1), 3-28. Link

- Weaver, M. A., & Shuttleworth, L. (1982). "Heterocyclic diazo components." Dyes and Pigments, 3(2-3), 81-121. (Discusses electron-deficient diazo components).

-

PubChem Compound Summary for CID 9957 (3-Nitro-4-(trifluoromethyl)aniline). National Center for Biotechnology Information (2025). Link

- Shimizu, et al. (2012). "Synthesis and properties of fluorinated azo dyes." Journal of Fluorine Chemistry.

Technical Support Center: High-Purity Recrystallization of 3-Nitro-N-(trifluoromethyl)aniline

Welcome to the technical support center for the purification of 3-Nitro-N-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. My approach is grounded in years of hands-on experience in small molecule purification and a deep understanding of crystallization principles. This resource is structured to anticipate and address the specific challenges you may encounter during your experiments, moving beyond a simple recitation of steps to explain the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of 3-Nitro-N-(trifluoromethyl)aniline, providing a foundational understanding for successful purification.

Q1: What are the key molecular features of 3-Nitro-N-(trifluoromethyl)aniline that influence solvent selection?

A1: The molecular structure of 3-Nitro-N-(trifluoromethyl)aniline dictates its solubility behavior. Key features include:

-

Aromatic Ring: The benzene ring provides a nonpolar backbone.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, making the aromatic ring electron-deficient and introducing significant polarity.

-

Trifluoromethyl Group (-CF₃): Another potent electron-withdrawing group that also increases the molecule's lipophilicity.

-

Amine Group (-NH₂): This group can participate in hydrogen bonding, both as a donor and an acceptor, which can enhance solubility in protic solvents.[1]

The interplay of these functional groups results in a molecule with moderate to high polarity. Therefore, the ideal solvent will likely be a polar solvent or a mixed solvent system that can effectively solvate these different functionalities.

Q2: What is the ideal solubility profile for a recrystallization solvent for this compound?

A2: The perfect solvent for recrystallization will exhibit a steep solubility curve.[2] This means the 3-Nitro-N-(trifluoromethyl)aniline should be:

-

Highly soluble at the solvent's boiling point. This allows for the complete dissolution of the compound in a minimal amount of solvent.[3][4]

-

Sparingly or insoluble at low temperatures (e.g., room temperature or in an ice bath). This ensures maximum recovery of the purified crystals upon cooling.[2]

Q3: Should I use a single solvent or a mixed solvent system?

A3: The choice between a single or mixed solvent system depends on the solubility characteristics of your compound. A single solvent is generally preferred for its simplicity.[5] However, if you cannot find a single solvent that meets the ideal solubility profile, a mixed solvent system is an excellent alternative.[6] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "antisolvent") in which it is sparingly soluble.[7] The two solvents must be miscible.[6][8]

Q4: What are some promising starting solvents for screening?

A4: Based on the structure of 3-Nitro-N-(trifluoromethyl)aniline and empirical data from similar compounds, the following solvents are excellent candidates for initial screening:

-

Alcohols (Ethanol, Methanol, Isopropanol): These polar, protic solvents can engage in hydrogen bonding with the amine group and solvate the polar nitro group. Alcoholic solvents are often a good starting point for nitroaryl compounds.[9]

-

Ketones (Acetone): Acetone is a polar, aprotic solvent that can be effective.

-

Esters (Ethyl Acetate): Ethyl acetate offers a balance of polarity.

-

Aromatic Hydrocarbons (Toluene): While less polar, toluene can be effective for aromatic compounds.

-

Halogenated Solvents (Dichloromethane): Dichloromethane is a versatile solvent, but its low boiling point might not provide a large enough temperature gradient for efficient recrystallization.

-

Water: Due to the presence of polar groups, water could be a suitable "poor" solvent in a mixed solvent system with a more soluble organic solvent like ethanol or acetone.[10]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of 3-Nitro-N-(trifluoromethyl)aniline.

| Problem | Potential Cause(s) | Solution(s) |

| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated. High concentration of impurities.[2][11] | Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent to decrease saturation. Allow the solution to cool more slowly. Consider a different solvent with a lower boiling point.[11] |

| No Crystal Formation | The solution is not sufficiently saturated. The cooling process is too rapid. | Induce crystallization by scratching the inside of the flask with a glass rod.[10] Add a "seed" crystal of the pure compound. Evaporate some of the solvent to increase the concentration and then cool again.[11] Ensure slow cooling before placing the flask in an ice bath.[11] |

| Low Crystal Yield | Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization. | Use the minimum amount of hot solvent necessary for dissolution. Heat the filtration apparatus (funnel and flask) before filtration. Cool the solution in an ice bath for a longer duration to maximize crystal formation.[11] |

| Colored Crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product.[10][11] Perform a second recrystallization.[10] |

III. Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent.

Materials:

-

Crude 3-Nitro-N-(trifluoromethyl)aniline

-

A selection of potential solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, dichloromethane, hexane, water)

-

Small test tubes

-

Hot plate and water bath

-

Glass stirring rods

Procedure:

-

Place approximately 20-30 mg of the crude compound into a small test tube.

-

Add the solvent dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

-

If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath to the boiling point of the solvent.

-

Continue adding the hot solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required.

-

Allow the clear solution to cool slowly to room temperature.

-

Once at room temperature, place the test tube in an ice bath to induce further crystallization.

-

Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.

Protocol 2: Recrystallization of 3-Nitro-N-(trifluoromethyl)aniline (Single Solvent Method - Example with Ethanol)

This protocol provides a step-by-step guide for recrystallization using a single solvent, based on the results of the solvent screening.

Materials:

-

Crude 3-Nitro-N-(trifluoromethyl)aniline

-

Ethanol (or other suitable solvent identified in Protocol 1)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude 3-Nitro-N-(trifluoromethyl)aniline into an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol while gently heating and swirling the flask until the solid is completely dissolved.[3]

-

If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.

-

Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used). It is crucial to keep the solution hot during this step to prevent premature crystallization.

-

Allow the clear filtrate to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

Dry the crystals thoroughly.

Protocol 3: Recrystallization of 3-Nitro-N-(trifluoromethyl)aniline (Mixed Solvent Method - Example with Ethanol/Water)

This protocol details the use of a solvent pair for recrystallization.

Materials:

-

Crude 3-Nitro-N-(trifluoromethyl)aniline

-

Ethanol ("good" solvent)

-

Deionized water ("poor" solvent)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolve the crude compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[10]

-

While keeping the solution hot, add hot water dropwise until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.[10]

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[10]

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once crystal formation is observed, cool the flask in an ice bath to complete the crystallization process.[10]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[10]

-

Allow the crystals to dry completely.

IV. Data and Visualization

Table of Potential Recrystallization Solvents

| Solvent | Boiling Point (°C) | Polarity | Potential Role |

| Water | 100 | High | Poor solvent/Antisolvent |

| Ethanol | 78 | High | Good solvent |

| Methanol | 65 | High | Good solvent |

| Isopropanol | 82 | Medium-High | Good solvent |

| Acetone | 56 | Medium-High | Good solvent |

| Ethyl Acetate | 77 | Medium | Good solvent |

| Dichloromethane | 40 | Medium | Potential good solvent |

| Toluene | 111 | Low | Potential good solvent |

| Hexane | 69 | Low | Poor solvent/Antisolvent |

| Cyclohexane | 81 | Low | Poor solvent/Antisolvent |

Solvent Selection Workflow

Caption: Workflow for selecting an optimal recrystallization solvent.

V. References

-

University of California, Irvine. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

Nichols, L. (n.d.). Recrystallization. In Organic Chemistry Laboratory Techniques. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

-

University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

-

American Chemical Society. (2021). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]

-

Nichols, L. (n.d.). 4. Crystallization. In Organic Chemistry Laboratory Techniques. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. benchchem.com [benchchem.com]

- 3. vet.mu.edu.iq [vet.mu.edu.iq]

- 4. athabascau.ca [athabascau.ca]

- 5. organicagcentre.ca [organicagcentre.ca]

- 6. chemistrysh.com [chemistrysh.com]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

HPLC method development for 3-Nitro-N-(trifluoromethyl)aniline detection

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 3-Nitro-N-(trifluoromethyl)aniline .

Author's Note on Chemical Specificity: This guide specifically addresses the N-(trifluoromethyl) derivative (where the -CF₃ group is attached to the nitrogen atom), a specialized class of compounds with unique stability challenges. If your target is the more common ring-substituted isomer (e.g., 3-Nitro-4-(trifluoromethyl)aniline), please refer to the "Compound Verification" section, as the stability protocols differ significantly.

Executive Summary & Compound Analysis

3-Nitro-N-(trifluoromethyl)aniline presents a distinct analytical challenge compared to standard anilines. The presence of the strongly electron-withdrawing trifluoromethyl group on the nitrogen atom (

-

Chemical Stability (Critical):

-trifluoromethyl amines are prone to hydrolysis, releasing hydrogen fluoride (HF) and forming isocyanates or carbamoyl fluorides, particularly under basic conditions. Strict pH control is required. -

Hydrophobicity: The combination of the nitro group and the

moiety makes this compound highly lipophilic (Predicted LogP > 3.0). -

Detection: The nitro group provides a strong chromophore for UV detection (254–280 nm).

Comparison of Analytical Approaches

| Feature | Method A: Acidic C18 (Recommended) | Method B: Phenyl-Hexyl (High Selectivity) | Method C: GC-MS (Alternative) |

| Principle | Hydrophobic interaction | Volatility separation | |

| Stability | High (Acidic pH stabilizes | High (Acidic pH compatible) | Low (Thermal degradation risk) |

| Selectivity | Standard for lipophilic compounds | Superior for nitro-aromatics | High for complex matrices |

| Suitability | Routine QC, Stability Studies | Isomer separation, Impurity profiling | Non-polar matrix samples |

Critical Pre-Requisite: Compound Verification

Before proceeding, verify the exact structure. Confusion often occurs between

-

Target: 3-Nitro-N-(trifluoromethyl)aniline (

). Requires acidic conditions to prevent hydrolysis. -

Common Isomer: 3-Nitro-4-(trifluoromethyl)aniline (

). Stable aniline, standard basic/acidic methods apply.

Method A: Acidic C18 (Gold Standard)

This method is the robust choice for routine quantification. The acidic mobile phase is non-negotiable to suppress hydrolysis of the

Chromatographic Conditions

-

Column: C18 (L1), End-capped,

mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). -

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (LC-MS grade).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C (Keep ambient/low to minimize thermal degradation).

-

Detection: UV-Vis / DAD at 254 nm (primary) and 280 nm (secondary).

-

Injection Volume: 5–10 µL.

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 12.0 | 10 | 90 | Gradient Ramp |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | Stop |

Expert Insight: The initial isocratic hold ensures the analyte does not elute in the void volume if polar impurities are present. The ramp to 90% B is necessary to elute the highly lipophilic

Method B: Phenyl-Hexyl (Selectivity Optimized)

Use this method if you observe co-elution with other aromatic impurities (e.g., nitrobenzene derivatives). The Phenyl-Hexyl phase engages in

Chromatographic Conditions

-

Column: Phenyl-Hexyl,

mm, 3.5 µm (e.g., Phenomenex Luna Phenyl-Hexyl). -

Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

-

Mobile Phase B: Methanol (Methanol promotes stronger

- -

Flow Rate: 0.8 mL/min (Methanol has higher backpressure).

-

Detection: UV at 254 nm.

Why this works: The nitro group is electron-withdrawing, creating an electron-deficient aromatic ring. The Phenyl-Hexyl stationary phase acts as a

Experimental Protocol: Step-by-Step

Step 1: Standard Preparation (Critical)

-

Solvent: Use Acetonitrile or Methanol . Do NOT use water or basic buffers for the stock solution.

-

Stock Solution: Weigh 10 mg of 3-Nitro-N-(trifluoromethyl)aniline into a 10 mL volumetric flask. Dissolve in Acetonitrile to yield 1.0 mg/mL.

-

Stability Check: Store at 4°C. Analyze within 24 hours to ensure no hydrolysis occurs.

Step 2: System Suitability Testing (SST)

Run the following sequence to validate the system before sample analysis:

-

Blank: Acetonitrile (Verify no carryover).

-

Standard (5 injections): Verify RSD < 2.0% for Area and Retention Time.

-

Tailing Factor: Must be < 1.5. (If tailing > 1.5, increase buffer strength in Mobile Phase A).

Step 3: Sample Preparation

-

Dissolve sample in Acetonitrile.

-

Filter through a 0.22 µm PTFE filter (Do not use Nylon, which can bind acidic/polar compounds).

-

Dilute with Mobile Phase A (Water/0.1% Formic Acid) immediately prior to injection to match initial gradient conditions.

Visualization of Workflow & Logic

Method Development Decision Tree

This diagram illustrates the logical flow for selecting the appropriate column and mobile phase based on sample complexity and stability.

Caption: Decision tree for column selection emphasizing the critical distinction between N-CF3 and Ring-CF3 isomers.

Analytical Workflow

Caption: Sample preparation workflow designed to minimize hydrolytic degradation of the N-CF3 group.

References

-

Sielc Technologies. Separation of 3-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7449, 3-Nitroaniline. Retrieved from [Link]

-

Chinese Chemical Society. Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride. (Synthesis and stability data). Retrieved from [Link]

Sources

Mass spectrometry (LC-MS) identification of 3-Nitro-N-(trifluoromethyl)aniline

Technical Comparison Guide: LC-MS Identification Strategies for 3-Nitro-(trifluoromethyl)anilines

Executive Summary

Objective: This guide provides a rigorous technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification and quantification of 3-Nitro-(trifluoromethyl)anilines .

Nomenclature Clarification: The specific nomenclature "3-Nitro-N-(trifluoromethyl)aniline" implies a trifluoromethyl group attached directly to the nitrogen atom (

Core Challenge: The simultaneous presence of two strong electron-withdrawing groups (EWGs)—the nitro (

Chemical Intelligence & Ionization Physics

To select the optimal MS interface, one must understand the analyte's physicochemical behavior under ionization conditions.

| Feature | Chemical Impact | Mass Spectrometry Consequence |

| Basicity ( | The | Poor ESI+ Sensitivity: The molecule resists protonation ( |

| Acidity ( | The EWGs increase the acidity of the amine protons ( | Enhanced ESI- Sensitivity: The molecule readily deprotonates to form stable |

| Polarity | The | High Retention: Requires high organic content for elution; compatible with APCI. |

Strategic Comparison of LC-MS Methodologies

We compare three distinct workflows. Method A (ESI Negative) is recommended as the primary protocol for sensitivity and robustness.

Method A: ESI Negative Mode (Recommended)

-

Mechanism: Deprotonation of the amine nitrogen to form

. -

Pros: High sensitivity for electron-deficient anilines; lower background noise than ESI+.

-

Cons: Requires basic mobile phase modifiers (e.g., Ammonium Acetate/Hydroxide), which may suppress other co-eluting positive-ion analytes.

-

Best For: Trace quantification and impurity profiling.

Method B: APCI Positive Mode (Alternative)

-

Mechanism: Gas-phase chemical ionization via corona discharge.[1] Proton transfer occurs regardless of solvent pH.

-

Pros: Robust for non-polar compounds; less susceptible to matrix effects (ion suppression).

-

Cons: Higher thermal stress may cause in-source degradation (loss of

). -

Best For: High-concentration samples or when ESI fails due to matrix interference.

Method C: Derivatization-ESI+ (High Sensitivity)

-

Mechanism: Chemical reaction with Dansyl Chloride or similar reagent to attach a highly ionizable tag.

-

Pros: Extreme sensitivity enhancement (10-100x).

-

Cons: Labor-intensive sample prep; introduces reaction byproducts.[2]

-

Best For: Ultra-trace analysis in complex biological matrices (e.g., plasma metabolites).

Detailed Experimental Protocol (Method A: ESI-)

This protocol is designed for the reliable identification of 3-Nitro-4-(trifluoromethyl)aniline using a Triple Quadrupole (QqQ) or Q-TOF system.

Step 1: Sample Preparation

-

Solvent: Dissolve standard in Methanol (MeOH) . Avoid Acetonitrile (ACN) for stock preparation as MeOH stabilizes the protic amine better for negative mode injection.

-

Concentration: Prepare a stock at 1 mg/mL. Dilute to 100 ng/mL in 50:50 MeOH:Water for direct infusion tuning.

Step 2: LC Conditions

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm) .

-

Rationale: High surface area provides adequate retention for the lipophilic

group.

-

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~7-8).

-

Critical: The basic pH promotes deprotonation (

formation).

-

-

Mobile Phase B: Methanol (or Acetonitrile).

-

Gradient:

-

0-1 min: 10% B (Isocratic hold)

-

1-6 min: 10% -> 90% B (Linear ramp)

-

6-8 min: 90% B (Wash)

-

8.1 min: 10% B (Re-equilibration)

-

Step 3: MS Parameters (ESI-)

-

Capillary Voltage: -2500 V to -3500 V (Lower than positive mode to prevent discharge).

-

Gas Temperature: 300°C (Standard) or 350°C (if using APCI).

-

Fragmentor/Declustering Potential: Optimize via ramp (typically 80-120 V).

-

Note: Excessive energy will strip the

group in-source.

-

Data Analysis & Fragmentation Pathways

Identification relies on detecting specific structural losses. In negative mode, the precursor ion is

Key Transitions (MRM):

-

Precursor:

205 (Example for 3-Nitro-4-trifluoromethylaniline, MW 206). -

Primary Fragment (Quantifier):

159 (Loss of -

Secondary Fragment (Qualifier):

139 (Loss of

Visualizing the Fragmentation Logic: